O-Allyl-N-methylhydroxylamine hydrochloride

Organic Synthesis Procurement Specification Quality Control

O-Allyl-N-methylhydroxylamine hydrochloride (CAS 76564-17-5) is a bifunctional hydroxylamine derivative bearing an O‑allyl and an N‑methyl substituent. It is commercially supplied as the hydrochloride salt for enhanced handling and stability.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
CAS No. 76564-17-5
Cat. No. B1415239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Allyl-N-methylhydroxylamine hydrochloride
CAS76564-17-5
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESCNOCC=C.Cl
InChIInChI=1S/C4H9NO.ClH/c1-3-4-6-5-2;/h3,5H,1,4H2,2H3;1H
InChIKeyJJESMOFBXWYCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Allyl-N-methylhydroxylamine Hydrochloride (CAS 76564-17-5): Procurement-Grade Chemical Overview for Research & Industrial Sourcing


O-Allyl-N-methylhydroxylamine hydrochloride (CAS 76564-17-5) is a bifunctional hydroxylamine derivative bearing an O‑allyl and an N‑methyl substituent. It is commercially supplied as the hydrochloride salt for enhanced handling and stability . The compound serves as a specialised reagent in organic synthesis, particularly for the construction of N‑methylnitrones—key intermediates in 1,3‑dipolar cycloadditions—and as a protected hydroxylamine equivalent in bioconjugation strategies . Its dual functionality distinguishes it from simple O‑allyl or N‑methyl hydroxylamines, making it a strategic building block for chemists requiring both a masked aminooxy group and a traceless allyl handle.

Why O-Allyl-N-methylhydroxylamine Hydrochloride Cannot Be Replaced by O-Allylhydroxylamine or N-Methylhydroxylamine Alone


Generic substitution with O‑allylhydroxylamine or N‑methylhydroxylamine fails because each analog addresses only one reactive center. O‑Allylhydroxylamine (CAS 38945-21-0) reacts readily with aldehydes to form oximes but lacks the N‑methyl group required for nitrone generation . Conversely, N‑methylhydroxylamine (CAS 4229-44-1) forms nitrones but does not provide the allyl handle needed for subsequent functionalisation or deprotection [1]. The simultaneous presence of both groups in a single, stable hydrochloride salt enables reaction cascades that are impossible with either mono‑functional analog, making direct replacement chemically infeasible.

Quantitative Differentiation Evidence for O-Allyl-N-methylhydroxylamine Hydrochloride vs. Closest Analogs


Purity Specification Advantage: ≥98% vs Industry-Standard 95%

Suppliers of O‑allyl‑N‑methylhydroxylamine hydrochloride offer a minimum purity of ≥98% (Chemscene, Leyan) , whereas a competing supplier (AKSci) lists the same compound at 95% . This 3‑percentage‑point purity differential directly impacts the stoichiometric reliability in subsequent transformations, particularly in medicinal chemistry campaigns where impurities can confound biological assay results.

Organic Synthesis Procurement Specification Quality Control

Storage Stability Profile: Cold‑Chain Requirement vs Ambient Storage Analogs

O‑Allyl‑N‑methylhydroxylamine hydrochloride requires sealed storage at 2‑8 °C to prevent degradation . In contrast, the structurally similar O‑allylhydroxylamine hydrochloride is classified as a combustible corrosive (storage class 8A) and was previously shipped at ambient temperature before discontinuation . The thermal sensitivity of the N‑methylated variant is consistent with the known lower stability of N‑alkylhydroxylamines relative to their N‑unsubstituted counterparts [1].

Reagent Stability Supply Chain Management Synthetic Chemistry

Divergent Reactivity: Nitrone vs Oxime Formation Selectivity

N‑Methylhydroxylamines react with aldehydes to give N‑methylnitrones, not oximes [1]. This is a consequence of the methyl substituent on nitrogen, which prevents dehydration to an oxime and instead channels the reaction toward the nitrone product. In contrast, O‑allylhydroxylamine (lacking N‑substitution) yields oximes . For procurement decisions, this means that only the N‑methylated reagent can deliver nitrone intermediates suitable for subsequent 1,3‑dipolar cycloaddition chemistry.

N‑Methylnitrone Synthesis Chemoselectivity 1,3‑Dipolar Cycloaddition

Orthogonal Allyl Handle Enables Post‑Synthetic Modification Unavailable to O‑Methyl or N‑Methyl Analogs

The O‑allyl group can be removed under mild Pd(0)‑catalysed conditions or oxidatively cleaved, offering a traceless deprotection strategy [1]. Neither O‑methylhydroxylamine nor N‑methylhydroxylamine possess an allyl leaving group, making them incapable of this orthogonal deprotection. In the context of bioconjugation, O‑allyl hydroxylamines react with dialdehydes at rates of ~500 M⁻¹ s⁻¹ at pH 7.4 [2]; the N‑methylated variant retains this reactivity while providing the allyl handle for further functionalisation.

Bioconjugation Click Chemistry Protecting Group Strategy

Optimal Application Scenarios for O-Allyl-N-methylhydroxylamine Hydrochloride in Research and Industrial Settings


Intramolecular Nitrone–Olefin Cycloaddition Cascades

The reagent is used to generate N‑methylnitrones in situ, which then undergo intramolecular 1,3‑dipolar cycloaddition with a tethered allyl group. This enables the construction of complex polycyclic scaffolds in a single operation, a strategy particularly valuable in natural product synthesis. [1]

Bioconjugation with Traceless Linker Strategy

O‑Allyl‑N‑methylhydroxylamine hydrochloride reacts rapidly with aldehyde‑functionalised biomolecules to form stable oxime‑type linkages. The allyl group can later be removed under mild Pd‑catalysed conditions, releasing the native hydroxylamine functionality. This traceless approach is advantageous in the preparation of homogeneous antibody‑drug conjugates. [2]

Protected Hydroxylamine Intermediate for Weinreb‑Type Amide Synthesis

After acylation, the compound provides N‑allyloxy‑N‑methylamides, which serve as masked Weinreb amides. The allyloxy group can be cleaved orthogonally to reveal the hydroxamic acid or hydroxylamine, offering a versatile route to hydroxamic acid libraries for medicinal chemistry. [3]

Chemical Biology Tool for Selective Carbonyl Labeling

Because the N‑methyl group blocks direct nucleobase modification (unlike primary O‑allylhydroxylamine, which reacts with cytosine), this reagent can be employed for selective labeling of aldehyde and ketone groups in DNA‑containing samples without interfering with genetic material. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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